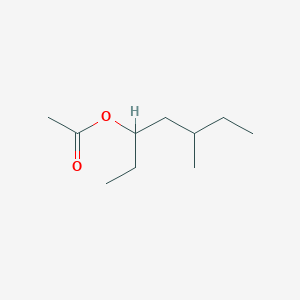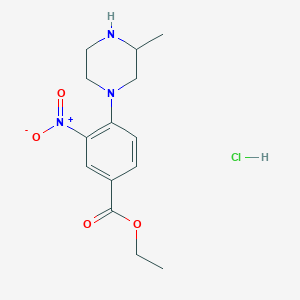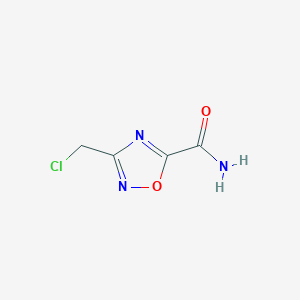
1-(2-Chloro-5-methylpyridin-3-yl)ethanone
Vue d'ensemble
Description
1-(2-Chloro-5-methylpyridin-3-yl)ethanone is a chemical compound with the empirical formula C8H8ClNO . It has a molecular weight of 169.61 . The CAS number for this compound is 885223-64-3 .
Molecular Structure Analysis
The SMILES string for 1-(2-Chloro-5-methylpyridin-3-yl)ethanone isCc1cnc(Cl)c(c1)C(C)=O . The InChI string is 1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3 .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound plays a crucial role in the synthesis of complex molecules with significant biological activities. For instance, it is involved in the preparation of derivatives that exhibit excellent antimicrobial activities due to the presence of chlorine as a substituent on the main nucleus. Such activities are critical in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Sherekar et al., 2022).
Luminescent Properties in Material Science
In material science, the compound contributes to the preparation of solid complexes with terbium and europium nitrates, showcasing unique luminescent properties. These complexes are investigated for their potential applications in lighting, displays, and sensing technologies. The luminescent properties of these complexes, particularly the Tb3+ complex, highlight the role of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone derivatives in advancing photonic and optoelectronic devices (Xu et al., 2010).
Corrosion Inhibition
The compound is also explored for its application in corrosion inhibition, particularly for mild steel in corrosive environments like hydrochloric acid. Derivatives of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), have shown significant inhibition efficiency, making them potential candidates for industrial applications to protect metals against corrosion (Jawad et al., 2020).
Organic Synthesis and Structural Analysis
In organic chemistry, the compound is used to synthesize novel structures with potential therapeutic applications. It serves as a key intermediate in the preparation of compounds that are further evaluated for their anticholinesterase activities, contributing to research in neurodegenerative diseases such as Alzheimer's (Mohsen et al., 2014).
Anticancer and Antibacterial Studies
The derivatives of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone have been synthesized and characterized with a focus on their in vitro anticancer and antibacterial activities. These studies are essential for the development of new therapeutic agents with enhanced efficacy and reduced side effects (Chaitanya et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-chloro-5-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQKXCFSDHHMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673576 | |
| Record name | 1-(2-Chloro-5-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-methylpyridin-3-yl)ethanone | |
CAS RN |
885223-64-3 | |
| Record name | 1-(2-Chloro-5-methyl-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885223-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-5-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chlorofuro[2,3-d]pyrimidine](/img/structure/B1450971.png)

![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)









